molecular formula C20H16ClN3OS B11581882 (6Z)-3-(2-chlorophenyl)-6-[4-(propan-2-yl)benzylidene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

(6Z)-3-(2-chlorophenyl)-6-[4-(propan-2-yl)benzylidene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

Cat. No.: B11581882
M. Wt: 381.9 g/mol
InChI Key: LWRLPZJVIGVCAY-BOPFTXTBSA-N
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Description

(6Z)-3-(2-CHLOROPHENYL)-6-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE is a complex organic compound featuring a triazolo-thiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-3-(2-CHLOROPHENYL)-6-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the triazolo-thiazole core, followed by the introduction of the chlorophenyl and propan-2-ylphenyl groups. Common reagents used in these reactions include chlorinating agents, base catalysts, and solvents like dichloromethane and ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(6Z)-3-(2-CHLOROPHENYL)-6-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.

    Substitution: Halogen substitution reactions can occur in the presence of nucleophiles.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(6Z)-3-(2-CHLOROPHENYL)-6-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (6Z)-3-(2-CHLOROPHENYL)-6-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Properties

Molecular Formula

C20H16ClN3OS

Molecular Weight

381.9 g/mol

IUPAC Name

(6Z)-3-(2-chlorophenyl)-6-[(4-propan-2-ylphenyl)methylidene]-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one

InChI

InChI=1S/C20H16ClN3OS/c1-12(2)14-9-7-13(8-10-14)11-17-19(25)24-18(22-23-20(24)26-17)15-5-3-4-6-16(15)21/h3-12H,1-2H3/b17-11-

InChI Key

LWRLPZJVIGVCAY-BOPFTXTBSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NN=C3S2)C4=CC=CC=C4Cl

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)N3C(=NN=C3S2)C4=CC=CC=C4Cl

Origin of Product

United States

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